![molecular formula C23H15N7O3 B2838650 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891115-06-3](/img/structure/B2838650.png)
3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a nitrobenzamide moiety with a pyridazinyl-triazolopyridine system. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl-Triazolopyridine Core: This step often involves the cyclization of appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation.
Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Amidation: The final step involves the coupling of the nitro-substituted intermediate with 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and continuous flow reactors to ensure high efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is increasingly common to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Reduction: Amino derivatives.
Substitution: Halogenated or further nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, compounds containing the triazolopyridazine moiety have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the heterocyclic core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Nitrobenzamides: Compounds with a nitrobenzamide moiety are known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide lies in its combined structure, which allows for a broader range of biological activities and potential therapeutic applications compared to simpler analogs.
特性
IUPAC Name |
3-nitro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7O3/c31-23(16-5-2-8-19(13-16)30(32)33)25-18-7-1-4-15(12-18)20-9-10-21-26-27-22(29(21)28-20)17-6-3-11-24-14-17/h1-14H,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWKCDXOZAHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
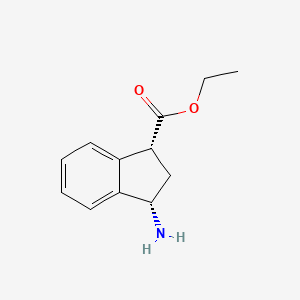
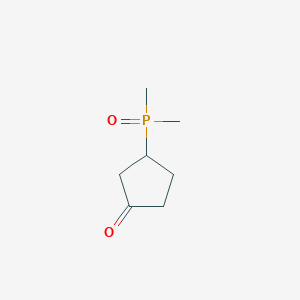
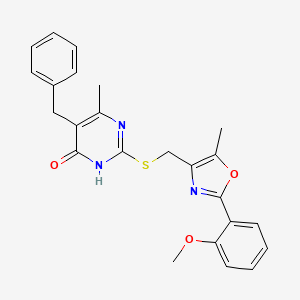
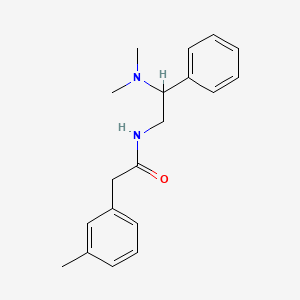
![2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide](/img/structure/B2838577.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)
![(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2838581.png)
![(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B2838583.png)
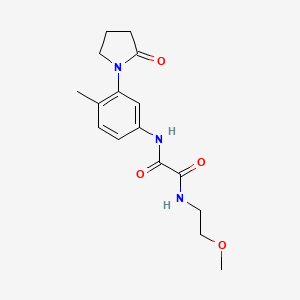
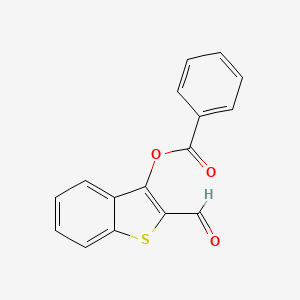
methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)
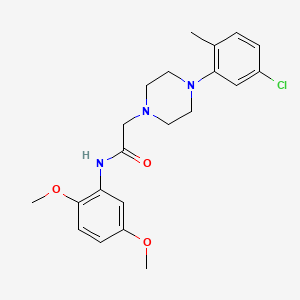
![(2E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2838589.png)
![1-cyclohexyl-3-(2-methoxyethyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2838590.png)
